3-(Bromomethyl)furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)furo[2,3-b]pyridine is a heterocyclic organic compound that features a fused furan and pyridine ring system with a bromomethyl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanopyridine with furan derivatives under specific conditions to form the desired furo[2,3-b]pyridine ring system. The bromomethyl group is then introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form furo[2,3-b]pyridine-3-carboxaldehyde or reduction to form furo[2,3-b]pyridine-3-methanol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Methoxide: Used for nucleophilic substitution reactions.
Hydrazine: Used for reduction reactions.
Major Products Formed
Furo[2,3-b]pyridine-3-carboxaldehyde: Formed via oxidation.
Furo[2,3-b]pyridine-3-methanol: Formed via reduction.
Various substituted derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
3-(Bromomethyl)furo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)furo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This compound has been shown to disrupt key cellular signaling pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Similar structure but lacks the fused furan ring.
Furo[2,3-b]pyridine derivatives: Various derivatives with different substituents at the 3-position.
Uniqueness
3-(Bromomethyl)furo[2,3-b]pyridine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-(bromomethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2 |
InChI Key |
FRSYMXMCIWOELE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.